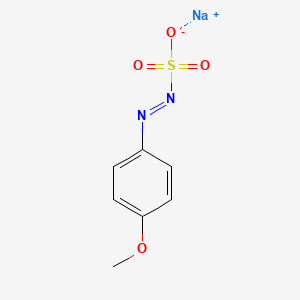![molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule with multiple chiral centers and functional groups. This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups and a methoxy group suggests potential biological activity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:
Protection of hydroxyl groups: to prevent unwanted reactions.
Glycosylation: to attach the sugar moiety to the aglycone.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:
Enzymatic methods: for stereoselective synthesis.
Flow chemistry: to improve reaction efficiency and yield.
Green chemistry principles: to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Acidic or basic conditions: For hydrolysis reactions.
Major Products Formed
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Hydrolysis products: The sugar moiety and the aglycone.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: As a building block for more complex organic synthesis.
Study of stereochemistry: Due to its multiple chiral centers.
Biology
Enzyme studies: As a substrate for glycosidases.
Cell signaling: Potential role in cellular communication due to its glycosidic nature.
Medicine
Drug development: Potential therapeutic applications due to its biological activity.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.
Industry
Biotechnology: Use in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating signal transduction pathways.
Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other glycosides: Such as digitoxin, which is used in heart medications.
Flavonoids: Which also contain glycosidic bonds and have various biological activities.
Uniqueness
Structural complexity: The presence of multiple chiral centers and functional groups.
Biological activity: Potential for unique interactions with biological targets.
Propriétés
Formule moléculaire |
C20H28O11 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
Clé InChI |
GTNTZHZBKDWTBH-NYOUCEBBSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)





![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)





